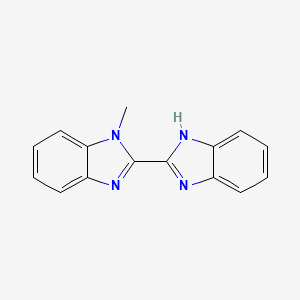

2,2'-Bi-1H-benzimidazole, 1-methyl-

Descripción general

Descripción

2,2’-Bi-1H-benzimidazole, 1-methyl- is a heterocyclic aromatic compound that consists of two benzimidazole units connected at the 2-position, with a methyl group attached to one of the nitrogen atoms. This compound is part of the benzimidazole family, known for its diverse biological and chemical properties. Benzimidazoles are widely studied due to their applications in medicinal chemistry, material science, and as corrosion inhibitors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1H-benzimidazole, 1-methyl- typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring . The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Bi-1H-benzimidazole, 1-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetonitrile at room temperature.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of benzimidazole-2-carboxylic acid.

Reduction: Formation of 2,2’-Bi-1H-benzimidazole.

Substitution: Formation of halogenated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

2,2’-Bi-1H-benzimidazole, 1-methyl- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,2’-Bi-1H-benzimidazole, 1-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The compound’s ability to chelate metal ions also plays a role in its activity as a corrosion inhibitor. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

2-Methylbenzimidazole: Similar in structure but lacks the bi-benzimidazole linkage.

1H-Benzimidazole: The parent compound without the methyl group or the bi-benzimidazole structure.

2,2’-Bi-1H-benzimidazole: Lacks the methyl group on the nitrogen atom

Uniqueness: 2,2’-Bi-1H-benzimidazole, 1-methyl- is unique due to its bi-benzimidazole structure, which enhances its stability and reactivity compared to simpler benzimidazole derivatives. The presence of the methyl group also influences its chemical properties and biological activity, making it a versatile compound for various applications .

Actividad Biológica

2,2'-Bi-1H-benzimidazole, 1-methyl- (CAS No. 62627-68-3) is a heterocyclic compound characterized by its unique structural features, including two benzimidazole units linked by a nitrogen atom. This compound has garnered attention in various fields due to its diverse biological activities, particularly in anticancer research and enzyme interactions.

Chemical Structure and Properties

The molecular formula of 2,2'-Bi-1H-benzimidazole, 1-methyl- is , with a molecular weight of approximately 240.27 g/mol. The presence of the benzimidazole moiety contributes significantly to its biological properties.

Anticancer Properties

Research indicates that 2,2'-Bi-1H-benzimidazole exhibits significant anticancer activities . One study highlighted its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The mechanism involves the phosphorylation of p53 and the upregulation of p21, leading to cell cycle arrest at the G2/M phase and activation of caspases, which are crucial for apoptosis .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor . It interacts with various biological macromolecules, influencing metabolic pathways. For instance, it has been shown to inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting its role in pharmacokinetics and drug-drug interactions .

Synthesis Methods

Several synthesis methods for 2,2'-Bi-1H-benzimidazole have been reported:

| Method | Description | Yield |

|---|---|---|

| Glyoxal Reaction | Reaction of glyoxal with ammonium salts | Up to 53.2% |

| Condensation Reactions | Various condensation methods yielding different derivatives | Variable |

These methods highlight the versatility in synthesizing this compound while maintaining high yields .

Study on Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers investigated the effects of 2,2'-Bi-1H-benzimidazole on melanoma cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that the compound's mechanism involves ROS-mediated pathways .

Enzyme Interaction Research

A study focusing on the interaction of 2,2'-Bi-1H-benzimidazole with cytochrome P450 enzymes demonstrated that it could effectively inhibit CYP1A1 activity. This inhibition could have implications for drug metabolism and toxicity profiles in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,2'-Bi-1H-benzimidazole, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylbenzimidazole | Monomer | Simpler structure; lower biological activity |

| 2-Bromobenzimidazole | Halogenated variant | Enhanced reactivity due to bromine substitution |

| 1-Methyl-2-(chloromethyl)benzimidazole | Substituted variant | Exhibits different reactivity patterns |

This comparative analysis illustrates how variations in structure can significantly influence biological activity .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-19-13-9-5-4-8-12(13)18-15(19)14-16-10-6-2-3-7-11(10)17-14/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUQSNPDHSPQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398725 | |

| Record name | 2,2'-Bi-1H-benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62627-68-3 | |

| Record name | 2,2'-Bi-1H-benzimidazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.